1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C8H12N2O3. It belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-methyl-5-propoxypyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-3-4-13-7-6(8(11)12)5-9-10(7)2/h5H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
HHHIQBMXBKXXIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=NN1C)C(=O)O |
Origin of Product |
United States |
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